Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide
Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of dichlorodiphenylmethane from benzophenone (B1666685) and phosphorus pentachloride (PCl₅). This reaction is a classic example of the conversion of a carbonyl group to a geminal dichloride, a transformation of significant utility in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate its application in a laboratory setting.
Reaction Overview
The reaction of benzophenone with phosphorus pentachloride results in the substitution of the carbonyl oxygen with two chlorine atoms, yielding dichlorodiphenylmethane and phosphorus oxychloride (POCl₃) as a byproduct.[1] The overall reaction is represented as follows:
(C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃[1]
This transformation is a robust method for the synthesis of geminal dichlorides from ketones.[2] The phosphorus pentachloride acts as a chlorinating agent, effectively replacing the C=O bond with two C-Cl bonds.
Proposed Reaction Mechanism
The conversion of benzophenone to dichlorodiphenylmethane by PCl₅ is believed to proceed through a multi-step mechanism. The initial step involves the nucleophilic attack of the carbonyl oxygen of benzophenone on the electrophilic phosphorus atom of PCl₅. This is followed by a series of intramolecular rearrangements and elimination steps to yield the final dichlorodiphenylmethane product and the byproduct, phosphorus oxychloride.
Caption: Proposed reaction mechanism for the synthesis of dichlorodiphenylmethane.
Experimental Protocols
Several protocols for the synthesis of dichlorodiphenylmethane and related compounds have been reported. Below are detailed methodologies based on established procedures.
General Laboratory-Scale Synthesis
This protocol is adapted from a procedure for the synthesis of dichlorodiphenylmethane.[3]
Materials:
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Benzophenone
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Phosphorus pentachloride (PCl₅)
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
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Distillation apparatus for vacuum distillation
Procedure:
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In a round-bottom flask, thoroughly mix benzophenone and phosphorus pentachloride.
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Fit the flask with a reflux condenser to prevent the escape of volatile components.
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Heat the reaction mixture in an oil bath.
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Maintain the reaction at the specified temperature for several hours to ensure complete conversion.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The crude dichlorodiphenylmethane can be purified by fractional distillation under vacuum.[3]
Synthesis of a Related Compound: 1-Chloro-2-[dichloro(phenyl)methyl]benzene
The following protocol for a structurally similar compound provides additional insight into reaction conditions and work-up procedures that can be adapted for dichlorodiphenylmethane.[4][5]
Procedure:
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Dissolve 2-chlorobenzophenone (B131818) in a suitable solvent such as dichloroethane.
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Slowly add powdered phosphorus pentachloride to the solution in portions.
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Heat the reaction mixture to reflux and maintain for 10-15 hours.
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Monitor the reaction progress using an appropriate analytical method (e.g., TLC or GC).
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture into an ice-water mixture with vigorous stirring to hydrolyze any unreacted PCl₅ and the POCl₃ byproduct. This step is exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
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Transfer the quenched mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer multiple times with water to remove any remaining water-soluble impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Remove the solvent under reduced pressure to obtain the crude product.
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Further purification can be achieved by vacuum distillation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various reported methodologies for the reaction of a ketone with PCl₅. This allows for easy comparison of different reaction conditions.
| Parameter | Method 1[3] | Method 2 (Adapted from[5]) |
| Starting Ketone | Benzophenone | 2-Chlorobenzophenone |
| Solvent | None (Neat) | Dichloroethane |
| Molar Ratio (PCl₅ : Ketone) | 1.67 : 1 (by weight) | 1.05 - 1.2 : 1 |
| Temperature (°C) | 220-240 | 85-90 (Reflux) |
| Reaction Time (hours) | 4 | 10-15 |
| Purification | Fractional vacuum distillation | Vacuum distillation |
| Boiling Point of Product | 193 °C at 30 mmHg | Not specified |
Experimental Workflow
The logical flow of the synthesis and purification process is illustrated in the diagram below.
Caption: General experimental workflow for dichlorodiphenylmethane synthesis.
Safety Considerations
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Phosphorus pentachloride (PCl₅) is highly corrosive and reacts violently with water, releasing hydrochloric acid (HCl) gas.[1] It should be handled with extreme care in a dry, well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
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The quenching process is highly exothermic and releases HCl gas. It should be performed slowly and with efficient stirring in an ice bath.
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Vacuum distillation should be conducted with appropriate safety screens and behind a blast shield.
Conclusion
The synthesis of dichlorodiphenylmethane from benzophenone and phosphorus pentachloride is a well-established and effective method for producing geminal dichlorides. By carefully controlling the reaction conditions and following proper safety protocols, this procedure can be reliably performed in a laboratory setting. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
